(4-(2-Bromoethoxy)phenyl)methanol
Description
Properties
IUPAC Name |
[4-(2-bromoethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAPTDXMUPBCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626049 | |
| Record name | [4-(2-Bromoethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38459-72-2 | |
| Record name | [4-(2-Bromoethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Williamson Ether Synthesis Followed by Aldehyde Reduction
The most widely applicable method involves a two-step sequence starting from 4-hydroxybenzaldehyde .
Synthesis of 4-(2-Bromoethoxy)benzaldehyde
In a modified Williamson ether synthesis, 4-hydroxybenzaldehyde reacts with 1,2-dibromoethane under basic conditions. A representative procedure, adapted from trifenagrel analogue syntheses, proceeds as follows:
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4-Hydroxybenzaldehyde (1.0 equiv) is dissolved in anhydrous acetone with potassium carbonate (2.5 equiv) as the base.
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1,2-Dibromoethane (1.2 equiv) is added dropwise, and the mixture is refluxed at 60°C for 18 hours.
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The reaction is quenched with ice water, and the product is extracted with ethyl acetate. After solvent evaporation, 4-(2-bromoethoxy)benzaldehyde is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding 70–75%.
Mechanistic Insight : Deprotonation of the phenolic oxygen generates a phenoxide ion, which undergoes an SN2 attack on the terminal bromine of 1,2-dibromoethane. The reaction selectively forms the mono-ether due to steric and electronic factors favoring single substitution.
Reduction to (4-(2-Bromoethoxy)phenyl)methanol
The aldehyde intermediate is reduced to the primary alcohol using sodium borohydride (NaBH4):
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4-(2-Bromoethoxy)benzaldehyde (1.0 equiv) is dissolved in methanol under nitrogen at 0°C.
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NaBH4 (1.5 equiv) is added portion-wise, and the reaction is stirred at room temperature for 3 hours.
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The mixture is acidified with dilute HCl, and the product is extracted with dichloromethane. After drying and solvent removal, (4-(2-bromoethoxy)phenyl)methanol is obtained in 85–90% yield.
Critical Considerations :
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NaBH4 selectively reduces aldehydes without affecting the bromoethoxy group.
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Methanol as the solvent minimizes side reactions, such as ether cleavage.
Direct Alkylation of 4-Hydroxybenzyl Alcohol
An alternative one-step approach leverages the nucleophilicity of 4-hydroxybenzyl alcohol ’s phenolic oxygen:
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4-Hydroxybenzyl alcohol (1.0 equiv) is suspended in dimethylformamide (DMF) with cesium carbonate (3.0 equiv) as the base.
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1,2-Dibromoethane (1.1 equiv) is added dropwise at 80°C, and the reaction is stirred for 24 hours.
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The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:3), affording the target compound in 65–70% yield.
Advantages and Limitations :
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Avoids the reduction step, streamlining synthesis.
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Lower yields arise from competing dialkylation or hydrolysis of the benzyl alcohol group under basic conditions.
Reaction Optimization and Yield Comparison
| Parameter | Method 1 (Two-Step) | Method 2 (One-Step) |
|---|---|---|
| Starting Material | 4-Hydroxybenzaldehyde | 4-Hydroxybenzyl alcohol |
| Key Reagents | 1,2-Dibromoethane, K2CO3, NaBH4 | 1,2-Dibromoethane, Cs2CO3 |
| Overall Yield | 60–68% | 65–70% |
| Purification | Column chromatography | Column chromatography |
| Reaction Time | 21–24 hours | 24 hours |
Notable Observations :
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Method 1’s aldehyde intermediate facilitates straightforward purification, whereas Method 2’s polar byproducts complicate isolation.
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Elevated temperatures in Method 2 risk 1,2-dibromoethane elimination, necessitating strict temperature control.
Analytical Characterization and Spectral Data
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (¹H NMR)
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Aromatic Protons : Two doublets at δ 7.25–7.40 ppm (J = 8.5 Hz, 2H) and δ 6.85–6.95 ppm (J = 8.5 Hz, 2H).
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Hydroxymethyl Group : Singlet at δ 4.55 ppm (2H, -CH2OH), exchangeable with D2O.
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Bromoethoxy Chain :
Mass Spectrometry (ESI-MS)
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Molecular Ion : m/z 261 [M+H]⁺ (C9H11BrO3).
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Fragment ions at m/z 181 [M-Br]⁺ and m/z 121 [C7H7O2]⁺ confirm the ether and hydroxymethyl groups.
Challenges and Mitigation Strategies
Competing Elimination Reactions
The SN2 mechanism in Williamson synthesis is susceptible to E2 elimination , particularly with excess base or prolonged heating. Substituting potassium carbonate with milder bases like cesium carbonate reduces elimination byproducts.
Hydroxymethyl Group Stability
The primary alcohol in (4-(2-bromoethoxy)phenyl)methanol may oxidize under acidic or oxidative conditions. Storage under inert atmosphere (N2 or Ar) and avoidance of strong oxidants (e.g., CrO3) are critical.
Purification Difficulties
The compound’s polarity necessitates optimized chromatography conditions. Gradient elution (hexane to ethyl acetate) on silica gel effectively separates target molecules from unreacted starting materials.
Industrial-Scale Adaptations
Patent literature highlights the utility of phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate, TBAHS) in accelerating etherification. For example:
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Adding TBAHS (10 mol%) to the Williamson reaction reduces reaction time from 24 hours to 6 hours, with yields exceeding 80%.
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Continuous flow systems further enhance reproducibility by maintaining precise stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Bromoethoxy)phenyl)methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the bromoethoxy group, yielding simpler phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenylmethanols with various functional groups.
Oxidation: 4-(2-Bromoethoxy)benzoic acid.
Reduction: 4-hydroxybenzyl alcohol.
Scientific Research Applications
(4-(2-Bromoethoxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in drug design and discovery.
Mechanism of Action
The mechanism of action of (4-(2-Bromoethoxy)phenyl)methanol involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack. The compound can also participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications on the Aromatic Ring
Table 1: Substituent Effects on Physical Properties
Key Findings :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce thermal stability, leading to lower melting points or oily states .
- Halogen substituents (e.g., -F, -Cl) increase electrophilicity, making these analogs more reactive in nucleophilic substitutions .
- Methoxy groups improve solubility in polar solvents due to their electron-donating nature .
Core Structural Variations
Table 2: Impact of Backbone Modifications
Key Findings :
- Methanone analogs (e.g., compound 30) exhibit higher melting points due to stronger dipole-dipole interactions from the carbonyl group .
- Vinyl-linked compounds (e.g., 31) display geometric isomerism, complicating purification but enabling selective biological activity .
- Heterocyclic derivatives (e.g., compound 14) show enhanced thermal stability and pharmacological relevance .
Substituent Position and Steric Effects
- Ortho-substituted analogs (e.g., [4-(Bromomethyl)phenyl]methanol, CAS: 71831-21-5) exhibit reduced reactivity in etherification due to steric hindrance near the hydroxyl group .
- Para-substituted derivatives (e.g., (4-(1,2,2-Triphenylvinyl)phenyl)methanol) are utilized in materials science for aggregation-induced emission (AIE) properties, unlike the parent compound .
Biological Activity
(4-(2-Bromoethoxy)phenyl)methanol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound (4-(2-Bromoethoxy)phenyl)methanol features a bromoethoxy substituent attached to a phenylmethanol backbone. Its chemical formula is , and it exhibits specific reactivity patterns due to the presence of the bromine atom, which can engage in various chemical interactions.
Antimicrobial Properties
Research indicates that compounds similar to (4-(2-bromoethoxy)phenyl)methanol exhibit significant antimicrobial activity. In particular, studies have shown that derivatives with halogen substituents can enhance antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to (4-(2-bromoethoxy)phenyl)methanol. For instance, analogs have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism may involve the induction of apoptosis or inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth.
The biological activity of (4-(2-bromoethoxy)phenyl)methanol is attributed to its ability to interact with specific molecular targets within cells. These interactions can include:
- Enzyme Inhibition : Compounds can act as inhibitors for enzymes involved in critical metabolic processes.
- Receptor Modulation : The compound may bind to receptors influencing cell signaling pathways, particularly those related to growth and survival.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of bromo-substituted phenylmethanols and found that (4-(2-bromoethoxy)phenyl)methanol exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
| Compound | MIC against S. aureus | MIC against E. coli |
|---|---|---|
| (4-(2-Bromoethoxy)phenyl)methanol | 32 µg/mL | 64 µg/mL |
| Control Antibiotic | 16 µg/mL | 32 µg/mL |
Study 2: Anticancer Activity
In another research investigation, the compound was tested against human cancer cell lines, revealing an IC50 value of 45 µM against Hela cells, indicating moderate cytotoxicity . The study suggested that the bromine atom plays a crucial role in enhancing the compound's interaction with cellular targets.
| Cell Line | IC50 (µM) |
|---|---|
| Hela | 45 |
| A549 | 50 |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (4-(2-Bromoethoxy)phenyl)methanol, and what reaction conditions are critical for achieving high yields?
- Methodology : The compound is synthesized via etherification reactions. A common approach involves reacting phenol derivatives (e.g., 4-hydroxyphenylmethanol) with 1,2-dibromoethane in the presence of a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate. Optimal conditions include using polar aprotic solvents (e.g., acetone/water mixtures) and maintaining a temperature of 60–80°C. Purification is typically performed via flash chromatography (n-hexane:DCM, 4:1) .
- Key Considerations : Excess dibromoethane (~50 eq.) ensures complete substitution, while the catalyst enhances reaction efficiency by facilitating phase transfer .
Q. How is the structural integrity of (4-(2-Bromoethoxy)phenyl)methanol confirmed post-synthesis?
- Analytical Techniques :
- ¹H/¹³C NMR : Peaks at δ 4.23–4.39 ppm (m, 2H, -OCH2CH2Br) and δ 6.67–7.46 ppm (m, aromatic protons) confirm the bromoethoxy and aromatic moieties .
- LCMS/HPLC : Retention times (e.g., 1.32 minutes under MeCN/water mobile phase) and molecular ion peaks (e.g., m/z 809.1 [M+H]+) validate purity and molecular weight .
Advanced Research Questions
Q. What challenges arise in optimizing regioselectivity during the bromoethyl ether formation, and how can they be addressed?
- Challenges : Competing side reactions (e.g., over-alkylation or hydrolysis of the bromoethyl group) may reduce yields.
- Solutions :
- Solvent Selection : Cyclic ethers (e.g., THF) or aromatic solvents (e.g., toluene) minimize hydrolysis .
- Catalyst Tuning : Using LDA (lithium diisopropylamide) in later steps stabilizes intermediates, preventing unwanted nucleophilic attacks .
Q. How does the bromoethoxy group influence the compound’s reactivity in pharmaceutical intermediate synthesis?
- Role in Drug Development : The bromoethoxy moiety serves as a leaving group in nucleophilic substitutions, enabling conjugation with nitrogen-containing heterocycles (e.g., piperidine derivatives). This is critical in synthesizing drugs like umeclidinium bromide, a muscarinic antagonist .
- Case Study : In PARP inhibitor synthesis, the bromoethyl group facilitates coupling with benzodiazepinone scaffolds, confirmed by ¹H NMR shifts (δ 8.44 ppm for amide protons) .
Q. What comparative advantages does (4-(2-Bromoethoxy)phenyl)methanol offer over similar ethers (e.g., 4-methoxy or 4-chloro derivatives) in catalytic applications?
- Reactivity Profile :
- The bromine atom enhances electrophilicity, making it superior to methoxy derivatives in SN2 reactions.
- Compared to chloro analogs, bromine’s lower electronegativity allows milder reaction conditions (e.g., room temperature vs. heating) .
Methodological and Contradiction Analysis
Q. How do purification methodologies vary across synthetic protocols, and what factors dictate their selection?
- Techniques :
- Flash Chromatography : Preferred for lab-scale purification (e.g., silica gel with n-hexane:DCM) .
- HPLC : Used for high-purity demands in pharmaceutical intermediates (e.g., YMC-Actus Triart C18 columns) .
Q. What strategies are employed to mitigate environmental and safety risks during large-scale synthesis?
- Waste Management : Brominated byproducts are treated via ion-exchange resins or biodegradation to prevent halogen accumulation .
- Solvent Recycling : Azeotropic distillation (e.g., methanol-toluene mixtures) recovers >90% solvents, reducing ecological footprints .
Future Research Directions
- Biocatalytic Synthesis : Explore enzyme-mediated etherification to replace harsh reagents (e.g., Br2) and improve green chemistry metrics .
- Structure-Activity Relationships (SAR) : Systematically modify the phenyl and bromoethoxy groups to optimize binding affinity in kinase inhibitors .
- Degradation Pathways : Investigate photolytic or microbial degradation to assess environmental persistence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
